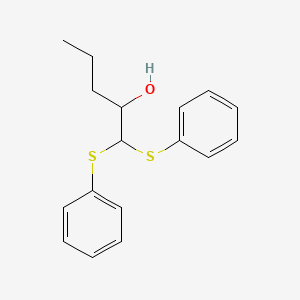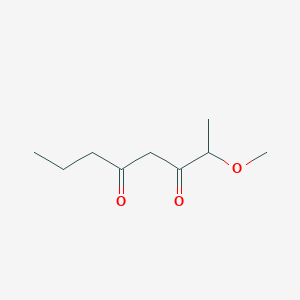![molecular formula C11H16N2O4S B14182473 4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide CAS No. 919492-13-0](/img/structure/B14182473.png)
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds that contain a sulfonyl group attached to an amine group. This particular compound is characterized by the presence of a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of 4-methylbenzenesulfonyl chloride with (2S)-3-nitrobutan-2-amine in the presence of a base such as pyridine can yield the desired sulfonamide . Another method involves the use of microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines .
Industrial Production Methods
Industrial production of sulfonamides often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Chlorine (Cl2), bromine (Br2), nitric acid (HNO3).
Major Products Formed
Oxidation: 4-Methyl-N-[(2S)-3-aminobutan-2-yl]benzene-1-sulfonamide.
Reduction: 4-Methylbenzenesulfonic acid.
Substitution: Various substituted benzene derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. For example, sulfonamides can inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria, thereby exerting antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethazine: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide.
Sulfadiazine: 4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide.
Uniqueness
4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide is unique due to the presence of the nitro group and the specific stereochemistry of the butan-2-yl group. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other sulfonamides .
Eigenschaften
CAS-Nummer |
919492-13-0 |
|---|---|
Molekularformel |
C11H16N2O4S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
4-methyl-N-[(2S)-3-nitrobutan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-8-4-6-11(7-5-8)18(16,17)12-9(2)10(3)13(14)15/h4-7,9-10,12H,1-3H3/t9-,10?/m0/s1 |
InChI-Schlüssel |
NPYRHTQGLPNIDI-RGURZIINSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)
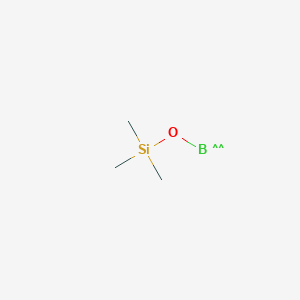
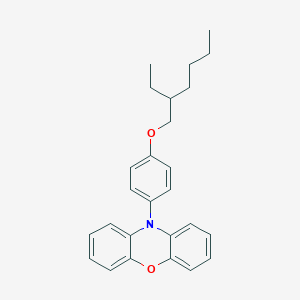
![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![3-[2-(4-tert-Butylphenyl)ethenyl]-3-(nitromethyl)oxetane](/img/structure/B14182426.png)
![Pyridine, 3,3'-[1,4-butanediylbis(oxymethylene)]bis-](/img/structure/B14182431.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)
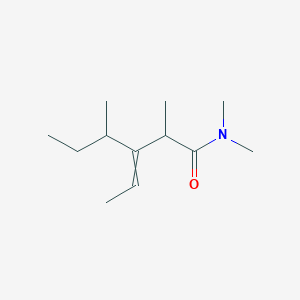
![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)
![10-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182452.png)
